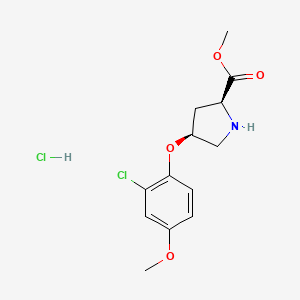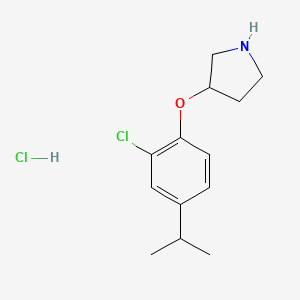
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine
Descripción general
Descripción
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine (DATF) is a novel and versatile fluorinated diamine that has recently emerged as a promising reagent in organic synthesis. It is a colorless liquid with a boiling point of 52 °C and a molecular weight of 222.26 g/mol. DATF is synthesized from 1,4-benzenediamine and trifluoromethane. The synthesis of DATF involves the reaction of 1,4-benzenediamine and trifluoromethane in the presence of a base catalyst such as potassium tert-butoxide. The reaction is carried out at a temperature of 80-90 °C and a pressure of 1-2 bar.
Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
- Synthetic Strategies for Benzodiazepines: A review on the synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine as a precursor highlights the significance of these scaffolds in pharmaceutical industry due to their diverse biological activities such as anticonvulsion and anti-anxiety. These compounds are structurally related to benzene derivatives and may share synthetic pathways or chemical properties with N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine (Sunita Teli et al., 2023).
Potential Applications and Studies
- Degradation Processes of Nitisinone: A study on the degradation processes of nitisinone (NTBC) and its by-products via LC-MS/MS could provide a framework for understanding the stability, degradation pathways, and potential environmental impacts of similarly structured compounds, including N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine (H. Barchańska et al., 2019).
Related Compounds and Research Insights
- Benzothiazepine Research: A review focusing on the pharmacological and synthetic profile of benzothiazepine highlights its significance in drug research due to diverse bioactivities. Such reviews can provide insights into how similar heterocyclic compounds, including N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine, might be approached for their potential uses in medical or material sciences (N. Dighe et al., 2015).
Propiedades
IUPAC Name |
1-N,1-N-bis(prop-2-enyl)-2-(trifluoromethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2/c1-3-7-18(8-4-2)12-6-5-10(17)9-11(12)13(14,15)16/h3-6,9H,1-2,7-8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFBFOJCPSBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1424592.png)
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1424599.png)





![Methyl 3-[2-(4-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424608.png)


![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1424611.png)
![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1424613.png)